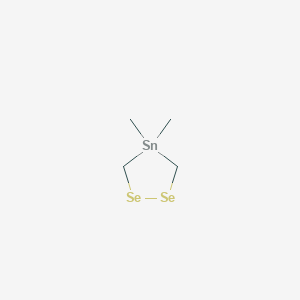
4,4-Dimethyl-1,2,4-diselenastannolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2,4-diselenastannolane is a unique organometallic compound that features selenium and tin atoms within its molecular structure. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of selenium and tin atoms imparts distinctive chemical properties that make it a subject of scientific research.
Métodos De Preparación
The synthesis of 4,4-Dimethyl-1,2,4-diselenastannolane typically involves the reaction of organotin compounds with selenium sources under controlled conditions. One common synthetic route includes the reaction of dimethyltin dichloride with elemental selenium in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve scaling up this reaction while ensuring safety and efficiency.
Análisis De Reacciones Químicas
4,4-Dimethyl-1,2,4-diselenastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenium oxides and tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced selenium and tin species.
Substitution: The compound can undergo substitution reactions where the selenium or tin atoms are replaced by other atoms or groups, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various organoselenium and organotin compounds.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,2,4-diselenastannolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of selenium and tin-containing compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as polymerization and oxidation reactions.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-1,2,4-diselenastannolane exerts its effects involves interactions with molecular targets and pathways. The selenium and tin atoms in the compound can interact with various biological molecules, leading to changes in cellular processes. For example, selenium is known to play a role in antioxidant defense mechanisms, while tin can interact with enzymes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparación Con Compuestos Similares
4,4-Dimethyl-1,2,4-diselenastannolane can be compared with other similar compounds, such as:
This compound: This compound features a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
This compound: Another related compound with a different arrangement of selenium and tin atoms, resulting in distinct chemical behavior
Propiedades
Número CAS |
918904-65-1 |
|---|---|
Fórmula molecular |
C4H10Se2Sn |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,2,4-diselenastannolane |
InChI |
InChI=1S/C2H4Se2.2CH3.Sn/c1-3-4-2;;;/h1-2H2;2*1H3; |
Clave InChI |
WGQQTGSXYYKOII-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]1(C[Se][Se]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


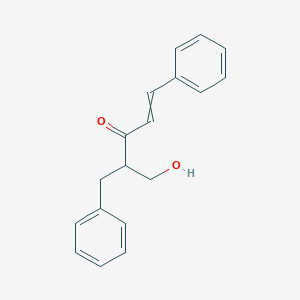

![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
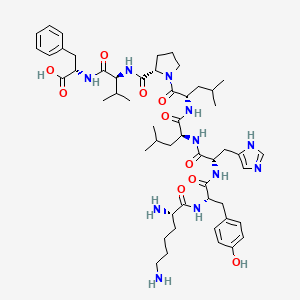
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
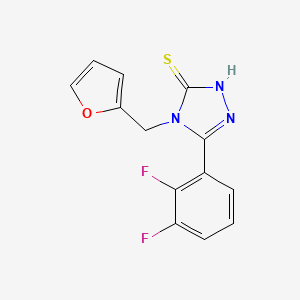
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
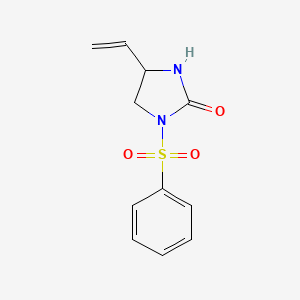
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
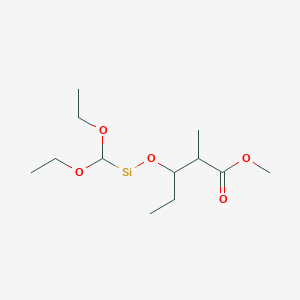
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
